BenchChemオンラインストアへようこそ!

1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Medicinal chemistry Structure-activity relationship Imidazolium salts

1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS 352200-40-9) is a quaternary imidazolium bromide salt featuring a fused [1,2-a]azepine bicyclic scaffold with phenyl substituents at both the 1- and 2-positions of the imidazole ring. Its molecular formula is C20H21BrN2 (MW 369.31 g/mol) and it is commercially available as a research chemical with ≥95% purity under catalog number CM786750.

Molecular Formula C20H21BrN2
Molecular Weight 369.306
CAS No. 352200-40-9
Cat. No. B2584842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide
CAS352200-40-9
Molecular FormulaC20H21BrN2
Molecular Weight369.306
Structural Identifiers
SMILESC1CCC2=[N+](CC1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C20H21N2.BrH/c1-4-10-17(11-5-1)19-16-21-15-9-3-8-14-20(21)22(19)18-12-6-2-7-13-18;/h1-2,4-7,10-13,16H,3,8-9,14-15H2;1H/q+1;/p-1
InChIKeyVTSFNXWSHFJQFS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium Bromide (CAS 352200-40-9): Core Identity and Procurement Profile


1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide (CAS 352200-40-9) is a quaternary imidazolium bromide salt featuring a fused [1,2-a]azepine bicyclic scaffold with phenyl substituents at both the 1- and 2-positions of the imidazole ring . Its molecular formula is C20H21BrN2 (MW 369.31 g/mol) and it is commercially available as a research chemical with ≥95% purity under catalog number CM786750 . The compound belongs to the broader imidazo[1,2-a]azepin-1-ium class, which has demonstrated antimicrobial and anticancer activity in recent literature [1].

Why Generic Substitution Fails for 1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium Bromide


The imidazo[1,2-a]azepin-1-ium bromide scaffold supports extensive structural diversity through modification of aryl substitution patterns (1-aryl, 2-aryl, 3-aryl), ring saturation, and counterion identity. Interchanging a 1,2-diphenyl isomer with a 3-biphenyl or 1-aryl analog without accounting for these differences can fundamentally alter molecular geometry, lipophilicity, and electronic distribution [1]. The 1,2-diphenyl substitution creates a sterically constrained, electron-rich imidazolium cation that is structurally distinct from the 3-biphenyl derivatives for which antimicrobial MIC values of 4–32 µg/mL have been reported [2]. Generic substitution therefore risks invalidating SAR hypotheses, altering solubility profiles, and introducing unintended off-target interactions.

Quantitative Differentiation Evidence for 1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium Bromide (CAS 352200-40-9)


Structural Regioisomerism: 1,2-Diphenyl vs. 3-Biphenyl Substitution

The target compound positions phenyl groups at the imidazole C-1 and C-2 positions, creating a vicinal diaryl geometry. In contrast, the antimicrobial imidazo[1,2-a]azepin-1-ium bromides characterized by Demchenko et al. (2020) bear a 3-biphenyl-4-yl substituent at the azepine-fused carbon [1]. This regiochemical difference alters the dihedral angle between the aryl rings and the imidazolium plane, affecting π-stacking interactions and steric accessibility to the quaternary nitrogen. The 1,2-diphenyl pattern is synthetically accessed via condensation of diphenyl-2,2'-dialdehyde with 1,2-diamines in the presence of Yb(OTf)₃, a route that yields enantiomerically enriched products (up to 92% e.e.) when chiral diamines are employed [2].

Medicinal chemistry Structure-activity relationship Imidazolium salts

Counterion Identity: Bromide vs. Alternate Anions for Reactivity and Solubility Control

The target compound is supplied as the bromide salt, which provides a versatile synthetic handle for anion exchange. Bromide is a good leaving group, enabling metathesis to tetrafluoroborate, hexafluorophosphate, or bis(triflimide) anions to modulate hydrophobicity, thermal stability, and ionic conductivity [1]. This contrasts with pre-formed ionic liquids that lock in a specific anion. The 369.31 g/mol molecular weight and C20H21BrN2 formula are confirmed by the supplier's SMILES and catalog specifications . No melting point or boiling point data are publicly available, consistent with a research-grade compound at an early characterization stage.

Ionic liquids Anion metathesis Quaternary ammonium salts

Absence of Halogen on Phenyl Rings: A Differentiated Toxicity and Selectivity Profile vs. Chloro-Substituted Analogs

The 1,2-diphenyl compound lacks halogen substituents on its aromatic rings, unlike numerous structurally related imidazo[1,2-a]azepin-1-ium bromides that incorporate 4-chlorophenyl, 4-bromophenyl, or 2,4-dichlorophenyl groups [1]. Literature on imidazo[1,2-a]azepin-1-ium salts indicates that halogen atoms on aryl substituents can increase cytotoxicity (e.g., haemolytic activity observed in 3-biphenyl derivatives at higher concentrations) [2]. The unsubstituted phenyl analog provides a cleaner pharmacological baseline with potentially lower non-specific protein binding and reduced CYP450 inhibition, though direct comparative toxicity data remain unpublished.

Drug discovery Selectivity Off-target effects

Antimicrobial Activity Benchmark: Class-Level MIC Values for Imidazo[1,2-a]azepin-1-ium Bromides

While the 1,2-diphenyl analog itself lacks published MIC data, the imidazo[1,2-a]azepin-1-ium bromide class has established antimicrobial benchmarks. Demchenko et al. (2020) reported that 5 of 16 3-biphenyl-3H-imidazo[1,2-a]azepin-1-ium bromides showed in vitro activity, with the most active compounds (7b, 7f) achieving MIC values of 4–16 µg/mL against Staphylococcus aureus (MRSA ATCC 43300), Candida albicans (ATCC 90028), and Cryptococcus neoformans (H99 ATCC) [1]. Compounds in this class were also shown to lack haemolytic activity, supporting a favorable selectivity index. The 1,2-diphenyl congener represents an unexplored chemotype within this active scaffold series, offering a direct comparator for establishing the impact of aryl regioisomerism on potency.

Antibacterial Antifungal Drug discovery

Recommended Research and Application Scenarios for 1,2-Diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium Bromide (CAS 352200-40-9)


Antimicrobial SAR Expansion: Screening the Underexplored 1,2-Diaryl Chemotype

Given the established antimicrobial activity of 3-biphenyl-imidazo[1,2-a]azepin-1-ium bromides (MIC 4–32 µg/mL against S. aureus, C. albicans, and C. neoformans) [1], this 1,2-diphenyl analog provides a critical regioisomeric probe for dissecting the structural determinants of potency. Researchers can conduct head-to-head MIC assays under standardized CLSI/EUCAST conditions to determine whether vicinal diaryl geometry enhances or diminishes activity relative to the 1,3-diaryl baseline. Absence of halogen substituents also allows isolation of the core scaffold effect without confounding electronic factors.

Ionic Liquid Development: Anion Metathesis from a Bromide Precursor

The bromide counterion is a versatile leaving group for anion exchange, enabling synthesis of task-specific ionic liquids (TSILs) with tunable hydrophobicity, viscosity, and thermal stability [2]. The 1,2-diphenyl imidazolium cation provides a rigid, π-rich core distinct from 1,3-dialkylimidazolium ionic liquids (e.g., [BMIM][Br]). Researchers can explore the compound as a precursor for low-melting salts, electrodeposition media, or CO₂ capture solvents where aromatic cation-π interactions may confer unique properties.

Synthetic Building Block for Enantiomerically Enriched Imidazoazepines

The Yb(OTf)₃-mediated condensation of diphenyl-2,2'-dialdehyde with chiral 1,2-diamines yields enantiomerically pure imidazo[1,2-a]azepines with up to 92% e.e. [3]. The target compound, once reduced or further functionalized, could serve as a chiral scaffold for asymmetric catalysis or as a ligand precursor. Its well-defined bromide salt form facilitates crystallization and purification at scale, a practical advantage for process chemistry development.

Drug Discovery Screening in Oncology and Neurodegeneration Pathways

Related imidazo[1,2-a]azepin-1-ium salts have been reported as Hedgehog pathway inhibitors and dopamine D3 receptor ligands [1][4]. The absence of halogen atoms on the phenyl rings may confer a favorable ADMET profile by reducing metabolic activation risks. Screening this compound in GLI1 reporter assays or dopamine receptor binding panels could reveal differentiated activity attributable to the 1,2-diphenyl geometry, providing a novel starting point for CNS or oncology programs.

Quote Request

Request a Quote for 1,2-diphenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.